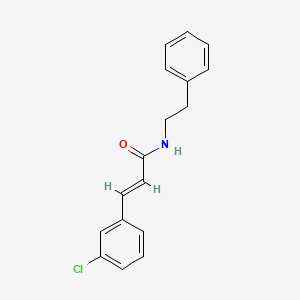
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide, also known as Compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is not fully understood. However, studies suggest that the compound targets the microtubule network in cells, which is essential for cell division. 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 disrupts the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which is crucial for cancer metastasis.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to have various biochemical and physiological effects. Studies have shown that the compound inhibits the activity of tubulin, a protein that is essential for the formation of microtubules. Additionally, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has been shown to inhibit the phosphorylation of AKT, a protein that is involved in the regulation of cell growth and survival. The compound also inhibits the expression of matrix metalloproteinases, which are enzymes that play a crucial role in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its potent anti-cancer activity. The compound has shown promising results in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, the compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1. One of the most promising areas is in the development of novel cancer therapies. Further studies are needed to understand the mechanism of action of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 and its potential as a cancer therapeutic. Additionally, there is a need for studies to investigate the toxicity and pharmacokinetics of the compound. Finally, studies are needed to explore the potential of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in other areas of research, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 is a synthetic compound that has shown potential in various scientific research applications, particularly in the field of cancer research. The compound has potent anti-cancer activity and has been shown to disrupt the microtubule network in cells. While there are limitations to the use of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in certain experiments, the compound has promising potential for future research in the development of novel cancer therapies and in other areas of research.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 involves the reaction of 3-chloroaniline and 2-phenylethylamine with acryloyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 in good yields. The purity of the compound can be increased by recrystallization from suitable solvents.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-chlorophenyl)-N-(2-phenylethyl)acrylamide 1 has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound induces cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c18-16-8-4-7-15(13-16)9-10-17(20)19-12-11-14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQOZSHKQFHLPY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-benzyl-1-piperazinyl)methyl]benzoate](/img/structure/B5877760.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
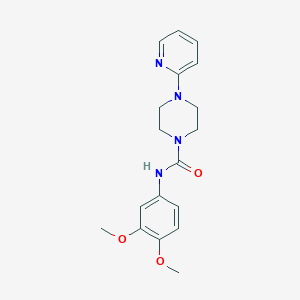
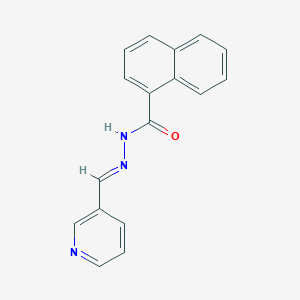
![N-(3-chloro-4-methoxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5877808.png)

![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
![N-(3-fluorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5877834.png)
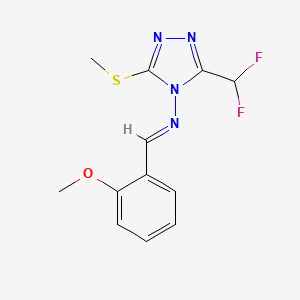
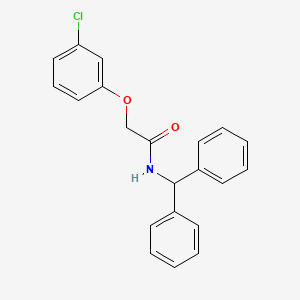
![N-(4-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5877867.png)
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)